Bicyclo[3.3.2]dec-1-ene

Bridgehead alkene stability Bredt's Rule Olefin strain

Bicyclo[3.3.2]dec-1-ene (CAS 52809-56-0) is a bridged bicyclic hydrocarbon with the molecular formula C10H16, classified as a medium-ring bridgehead olefin. The compound features a double bond at the bridgehead position of a bicyclo[3.3.2]decane skeleton, an architecture that historically violated Bredt's Rule due to anticipated ring strain.

Molecular Formula C10H16
Molecular Weight 136.23 g/mol
CAS No. 52809-56-0
Cat. No. B15470344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo[3.3.2]dec-1-ene
CAS52809-56-0
Molecular FormulaC10H16
Molecular Weight136.23 g/mol
Structural Identifiers
SMILESC1CC2CCC=C(C1)CC2
InChIInChI=1S/C10H16/c1-3-9-5-2-6-10(4-1)8-7-9/h3,10H,1-2,4-8H2
InChIKeyKVJOYPCHLPNZSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bicyclo[3.3.2]dec-1-ene (CAS 52809-56-0): Procurement-Ready Profile of a Medium-Ring Bridgehead Olefin


Bicyclo[3.3.2]dec-1-ene (CAS 52809-56-0) is a bridged bicyclic hydrocarbon with the molecular formula C10H16, classified as a medium-ring bridgehead olefin. The compound features a double bond at the bridgehead position of a bicyclo[3.3.2]decane skeleton, an architecture that historically violated Bredt's Rule due to anticipated ring strain [1]. The molecule is characterized by zero hydrogen bond donors, zero hydrogen bond acceptors, zero rotatable bonds, and a computed logP of approximately 3.29 . Its synthesis and characterization represent a notable achievement in strained alkene chemistry, as the bridgehead double bond is accommodated only because the ring system reaches the critical size threshold (S = 8) that permits isolable stability [2].

Why Bicyclo[3.3.2]dec-1-ene Cannot Be Replaced by Common Bicyclic Analogs in Critical Applications


Procurement of bicyclo[3.3.2]dec-1-ene must be compound-specific because its unique combination of medium-ring geometry and bridgehead unsaturation confers conformational dynamics, strain energetics, and reactivity profiles that differ fundamentally from its closest homologs such as bicyclo[3.3.1]nonene, bicyclo[3.2.2]nonene, or saturated bicyclo[3.3.2]decane. The presence of the bridgehead double bond alters the conformational energy landscape (boat-chair versus twin-chair equilibrium), modifies hydride shift kinetics, and provides a C2-symmetric scaffold that is essential for strategic pairwise functionalization in total synthesis [1]. Furthermore, the compound occupies a threshold position on the Bredt Rule stability curve, making it a reference standard for studying medium-ring olefin strain, a property not replicated by smaller or larger homologs [2].

Bicyclo[3.3.2]dec-1-ene: Quantitative Differentiation Evidence Against Key Comparators


Olefin Strain Energy: Bicyclo[3.3.2]dec-1-ene Exhibits Only ~5 kcal/mol vs >50 kcal/mol for Smaller Bridgehead Alkenes

Bicyclo[3.3.2]dec-1-ene (S = 8) demonstrates a minimal olefin strain energy of approximately 5 kcal/mol, enabling its isolation and characterization as a stable bridgehead alkene [1]. In contrast, prototypical [2.2.1] bicyclic bridgehead alkenes possess strain energies exceeding 50 kcal/mol, rendering them transient or non-isolable under standard conditions [1]. This quantitative strain difference directly translates to practical shelf stability and handling safety, a critical factor for laboratory procurement.

Bridgehead alkene stability Bredt's Rule Olefin strain

Conformational Equilibrium: Boat-Chair and Twin Twist-Chair Coexistence Differentiates Bicyclo[3.3.2]decane from Bicyclo[3.3.1]nonane's Deep Energy Well

MM2 force field calculations reveal that bicyclo[3.3.2]decane exists in an equilibrium between a boat-chair conformation (13c) with an eclipsed two-carbon bridge and a twin twist-chair conformation (13a) with a staggered bridge [1]. In contrast, bicyclo[3.3.1]nonane resides in a single deep energy well, lacking the conformational plasticity of its larger homolog [1]. The presence of the bridgehead double bond in bicyclo[3.3.2]dec-1-ene further biases the equilibrium toward the boat-chair conformer, as confirmed by X-ray crystallographic analysis of constrained derivatives [2].

Conformational analysis Force field calculations Bicyclic hydrocarbons

Transannular Hydride Shifts: Enhanced Facileness in Bicyclo[3.3.2]decane Over Bicyclo[3.3.1]nonane

Experimental investigations into transannular hydride shifts have shown that such rearrangements are more facile in the bicyclo[3.3.2]decane system than in the bicyclo[3.3.1]nonane system [1]. While exact kinetic parameters are not provided in the available abstract, the qualitative observation establishes a reactivity differentiation that is critical for synthetic planning involving these scaffolds. The increased flexibility and larger cavity of the bicyclo[3.3.2] framework facilitates the close approach of reacting centers across the ring, a feature not present in the smaller homolog.

Transannular hydride shift Bridged bicyclic reactivity Mechanistic studies

Standard Enthalpy of Formation: Bicyclo[3.3.2]decane Exhibits -39.2 kcal/mol vs -42.6 kcal/mol for Bicyclo[3.3.1]nonane

Calorimetric measurements provide a direct thermodynamic comparison between the saturated parent hydrocarbons. The standard enthalpy of formation (ΔHf°, crystalline) for bicyclo[3.3.2]decane is -39.2 ± 1.7 kcalth mol⁻¹, whereas the homologous bicyclo[3.3.1]nonane has a ΔHf° of -42.6 ± 0.2 kcalth mol⁻¹ [1]. The 3.4 kcal/mol higher (less negative) value for the [3.3.2] system indicates that the larger ring framework is intrinsically less stable than the [3.3.1] framework, a consequence of increased ring strain in the medium-sized ring. This thermodynamic signature carries over to the corresponding olefins, influencing their relative stability and reactivity.

Thermochemistry Enthalpy of formation Bicyclic alkanes

C2-Symmetric Scaffold Advantage: Step Reduction in Total Synthesis of Ryanodine Via Pairwise Functionalization

In the asymmetric synthesis of a highly functionalized bicyclo[3.2.2]nonene derivative en route to ryanodine, the C2-symmetric bicyclo[3.3.2]decene derivative (compound 1) was strategically designed and employed to enable pairwise functionalization of the molecule [1]. This approach minimized the total number of synthetic steps, a distinct advantage over non-symmetric or lower-symmetry bicyclic intermediates such as bicyclo[3.2.2]nonene derivatives, which would require sequential, non-convergent functionalization. The compound was prepared from a C2-symmetric bicyclo[2.2.2]octene precursor via a ring-expansion reaction [1].

Total synthesis C2-symmetry Ryanodine Pairwise functionalization

High-Value Application Scenarios for Bicyclo[3.3.2]dec-1-ene Based on Differential Evidence


Benchmark Standard for Medium-Ring Bridgehead Alkene Stability Studies

Given its olefin strain energy of only ~5 kcal/mol—the threshold for isolable bridgehead alkenes—bicyclo[3.3.2]dec-1-ene serves as an ideal reference compound for calibrating computational models of alkene strain, validating new synthetic methods for strained olefins, and probing the limits of Bredt's Rule. Its stability allows for routine handling, making it a practical standard for both academic and industrial laboratories studying bridgehead alkene chemistry [1].

Key Intermediate in Convergent Total Synthesis of Polycyclic Natural Products

The intrinsic C2-symmetry of the bicyclo[3.3.2]decene scaffold enables pairwise functionalization strategies, a critical advantage in the total synthesis of complex targets such as ryanodine and related polycyclic natural products [1]. Synthetic chemists should prioritize this compound over non-symmetric bicyclic intermediates when convergent, step-economical routes are required.

Model Substrate for Conformational and Transannular Reactivity Studies

The unique conformational equilibrium between boat-chair and twin twist-chair conformations, coupled with the enhanced faciity of transannular hydride shifts, makes bicyclo[3.3.2]dec-1-ene an excellent model system for investigating medium-ring conformational dynamics and transannular interactions [1]. These studies are fundamental to understanding the behavior of more complex bridged systems encountered in drug discovery and materials science.

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